1-Chloro-2-cyclopropoxy-4-fluorobenzene
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Overview
Description
1-Chloro-2-cyclopropoxy-4-fluorobenzene is an organic compound with the molecular formula C9H8ClFO and a molecular weight of 186.61 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a fluoro group attached to a benzene ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 1-Chloro-2-cyclopropoxy-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-cyclopropoxy-4-fluoroaniline with thionyl chloride to introduce the chloro group . The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate compounds . Industrial production methods may involve continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
1-Chloro-2-cyclopropoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides under basic conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the fluoro group can be achieved using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but may include substituted benzene derivatives and cyclopropyl-containing compounds .
Scientific Research Applications
1-Chloro-2-cyclopropoxy-4-fluorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-2-cyclopropoxy-4-fluorobenzene involves its interaction with electrophilic and nucleophilic sites on other molecules. The chloro group can act as a leaving group in substitution reactions, while the fluoro group can participate in hydrogen bonding and other interactions . The molecular targets and pathways involved depend on the specific context of its use, such as in synthetic chemistry or material science .
Comparison with Similar Compounds
1-Chloro-2-cyclopropoxy-4-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-4-fluorobenzene: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive in certain substitution reactions.
1-Chloro-2-fluorobenzene: Similar in structure but without the cyclopropoxy group, leading to different reactivity and applications.
1-Bromo-4-fluorobenzene: Contains a bromo group instead of a chloro group, which affects its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C9H8ClFO |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxy-4-fluorobenzene |
InChI |
InChI=1S/C9H8ClFO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
GTGDZPNBMPSJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
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